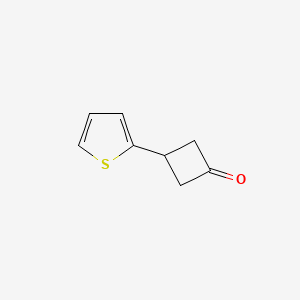
3-(Thiophène-2-yl)cyclobutan-1-one
Vue d'ensemble
Description
3-(Thiophen-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a thiophene ring at the 3-position. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
Applications De Recherche Scientifique
3-(Thiophen-2-yl)cyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mécanisme D'action
Target of Action
Thiophene derivatives, which include this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, some thiophene-based drugs like suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels respectively .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, articaine, a thiophene-based drug, acts as a voltage-gated sodium channel blocker .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that thiophene derivatives serve as crucial building blocks in the synthesis of innovative drug candidates . Their distinct chemical structure allows researchers to develop targeted therapies that address a spectrum of health conditions .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties . For example, they can exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It’s known that the pharmaceutical industry uses thiophene derivatives as crucial building blocks in the synthesis of innovative drug candidates . Their distinct chemical structure allows researchers to develop targeted therapies that address a spectrum of health conditions, from neurological disorders to metabolic diseases .
Analyse Biochimique
Biochemical Properties
3-(Thiophen-2-yl)cyclobutan-1-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), where it exhibits inhibitory effects. These interactions are crucial as they can modulate inflammatory responses and pain pathways. Additionally, 3-(Thiophen-2-yl)cyclobutan-1-one has shown affinity for the transient receptor potential ankyrin 1 (TRPA1) channel, influencing nociceptive signaling .
Cellular Effects
The effects of 3-(Thiophen-2-yl)cyclobutan-1-one on various cell types and cellular processes are profound. In neuronal cells, it has been found to modulate cell signaling pathways, particularly those involved in pain and inflammation. This compound influences gene expression by altering the transcriptional activity of genes associated with inflammatory responses. Furthermore, 3-(Thiophen-2-yl)cyclobutan-1-one impacts cellular metabolism by affecting the production of reactive oxygen species (ROS) and modulating oxidative stress responses .
Molecular Mechanism
At the molecular level, 3-(Thiophen-2-yl)cyclobutan-1-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of COX-1 and COX-2 enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This inhibition is crucial for its anti-inflammatory and analgesic properties. Additionally, 3-(Thiophen-2-yl)cyclobutan-1-one interacts with the TRPA1 channel, modulating its activity and influencing nociceptive signaling pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent for pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-2-yl)cyclobutan-1-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that 3-(Thiophen-2-yl)cyclobutan-1-one maintains its biological activity, consistently modulating cellular functions such as gene expression and oxidative stress responses. These findings suggest that the compound can be reliably used in long-term biochemical studies .
Dosage Effects in Animal Models
The effects of 3-(Thiophen-2-yl)cyclobutan-1-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity. At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings indicate a threshold effect, where the beneficial properties of 3-(Thiophen-2-yl)cyclobutan-1-one are maximized at optimal dosages, while higher doses may lead to toxicity .
Metabolic Pathways
3-(Thiophen-2-yl)cyclobutan-1-one is involved in several metabolic pathways, primarily those associated with inflammation and pain modulation. It interacts with enzymes such as COX-1 and COX-2, influencing the metabolic flux of prostaglandin synthesis. Additionally, the compound affects the levels of metabolites involved in oxidative stress responses, further highlighting its role in modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Thiophen-2-yl)cyclobutan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active sites of COX enzymes and the TRPA1 channel. The compound’s distribution is crucial for its biological activity, ensuring that it reaches the necessary cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of 3-(Thiophen-2-yl)cyclobutan-1-one is primarily within the cytoplasm, where it interacts with its target enzymes and channels. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its activity and function. This localization is essential for the compound’s ability to modulate cellular processes effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both the thiophene and cyclobutanone moieties. For instance, the Paal-Knorr synthesis is a well-known method for constructing thiophene rings by condensing 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthetic methods that ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts acylation, and cross-coupling reactions using palladium or nickel catalysts are commonly employed . These methods are optimized for scalability and cost-effectiveness, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiophen-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclobutanol derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Cyclobutanone: A four-membered ring ketone without the thiophene substitution.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of the cyclobutanone ring.
Uniqueness
3-(Thiophen-2-yl)cyclobutan-1-one is unique due to the combination of the thiophene and cyclobutanone rings, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
3-thiophen-2-ylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-7-4-6(5-7)8-2-1-3-10-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKYKIXPIZZYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


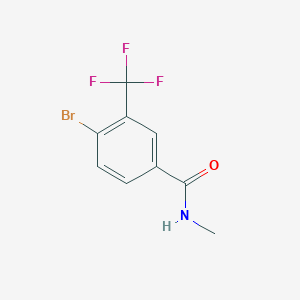

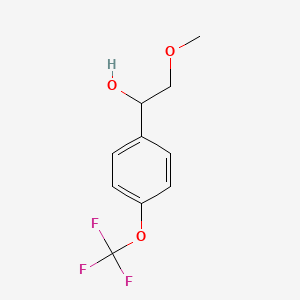

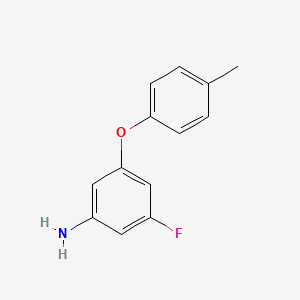
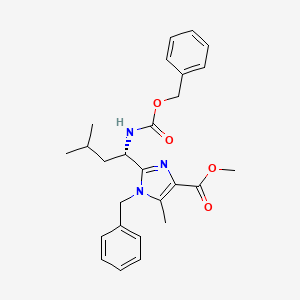


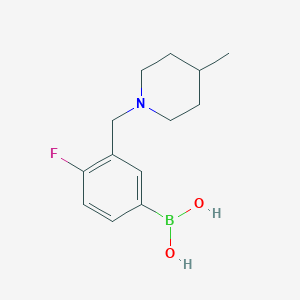
![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)
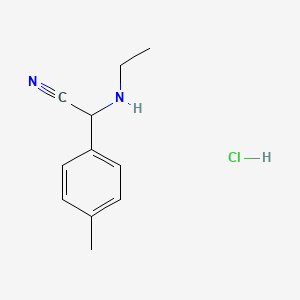
![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate](/img/structure/B1406986.png)
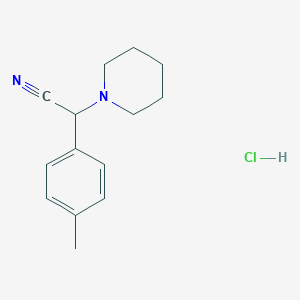
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
